2-Isobutylthiazolidine

Description

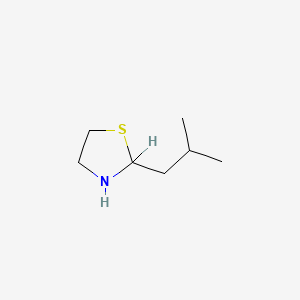

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylpropyl)-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NS/c1-6(2)5-7-8-3-4-9-7/h6-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLVZVPBWPSBRNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1NCCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20989681 | |

| Record name | 2-(2-Methylpropyl)-1,3-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20989681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (±)-2-(2-Methylpropyl)thiazolidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040117 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

696-70-8 | |

| Record name | Thiazolidine, 2-isobutyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Methylpropyl)-1,3-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20989681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Melting Point |

125 °C | |

| Record name | (±)-2-(2-Methylpropyl)thiazolidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040117 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for 2 Isobutylthiazolidine and Its Derivatives

Strategies for Thiazolidine (B150603) Core Ring Formation

The construction of the thiazolidine nucleus is the foundational step in the synthesis of 2-isobutylthiazolidine. This can be achieved through both traditional and modern synthetic approaches.

Conventional Synthesis Routes for Thiazolidines

The most common and straightforward method for synthesizing 2-substituted thiazolidines is the condensation reaction between a β-aminoalkane thiol and an aldehyde or ketone. In the case of this compound, the reaction involves the condensation of cysteamine (B1669678) (2-aminoethanethiol) with isovaleraldehyde (B47997) (3-methylbutanal). This reaction typically proceeds by the formation of an intermediate imine (Schiff base) from the amine and aldehyde, followed by an intramolecular cyclization through the nucleophilic attack of the thiol group on the imine carbon. The elimination of a water molecule completes the formation of the thiazolidine ring.

This reaction is often carried out under mild conditions and can be influenced by factors such as pH and the presence of buffers. For instance, phosphate (B84403) buffers have been shown to promote thiazolidine formation. The general scheme for this conventional synthesis is presented below:

Table 1: Conventional Synthesis of 2-Alkylthiazolidines

| Aldehyde/Ketone | β-Aminoalkane Thiol | Product |

|---|---|---|

| Isovaleraldehyde | Cysteamine | This compound |

| Formaldehyde | Cysteamine | Thiazolidine |

| Acetaldehyde | Cysteamine | 2-Methylthiazolidine |

Novel Methodologies for 2-Substitution

While the direct condensation method is widely used, novel methodologies have been developed to introduce substituents at the 2-position of the thiazolidine ring, often providing better control and access to a wider range of derivatives. One such approach involves the use of multicomponent reactions where the isobutyl group can be introduced as part of one of the components.

Another innovative strategy involves the functionalization of a pre-existing thiazolidine derivative. For example, a 2-unsubstituted or a 2-thioxo-thiazolidine could potentially be converted to a 2-isobutyl derivative through specific alkylation or coupling reactions, although this is less common than direct synthesis.

Derivatization and Functionalization Strategies

The versatility of the thiazolidine scaffold lies in the ability to introduce various functional groups at different positions of the ring, leading to a wide array of derivatives with diverse properties.

Introduction of Isobutyl Moiety and Other Substituents

The isobutyl group is typically introduced at the C2 position through the selection of isovaleraldehyde as the starting material in a condensation reaction. However, for the synthesis of more complex derivatives, such as 2-phenyl-3-isobutyl-1,3-thiazolidin-4-ones, the isobutyl group can be incorporated from an amino acid precursor like valine in a three-component reaction with an arenealdehyde and mercaptoacetic acid. This approach simultaneously constructs the thiazolidine ring and introduces substituents at the N3 and C2 positions.

Other substituents can be introduced on the thiazolidine ring through various synthetic strategies. For instance, N-substitution is a common derivatization, which can be achieved by reacting a 2-substituted thiazolidine with alkyl halides or acyl chlorides.

Selective Functionalization at Thiazolidine Ring Positions (e.g., N3, C4, C5)

Selective functionalization of the thiazolidine ring is crucial for creating a diverse library of compounds.

N3-Position: The nitrogen atom at the 3-position is a common site for functionalization. N-acylation can be achieved by reacting the thiazolidine with acyl chlorides or anhydrides, often in the presence of a base. Similarly, N-alkylation can be performed using alkyl halides. These reactions allow for the introduction of a wide range of functional groups, which can significantly alter the properties of the molecule.

C4-Position: Functionalization at the C4 position is more challenging due to the lower reactivity of the C-H bond. However, for thiazolidin-4-ones, the C4 position is part of a carbonyl group, which can undergo various reactions. For thiazolidines without a carbonyl at C4, strategies may involve deprotonation with a strong base to form a carbanion, which can then react with an electrophile.

C5-Position: For thiazolidin-4-ones, the methylene (B1212753) group at the C5 position is activated by the adjacent carbonyl group, making it amenable to functionalization. A common reaction is the Knoevenagel condensation with aldehydes or ketones, which introduces a substituted benzylidene or alkylidene group at this position. This reaction is typically catalyzed by a weak base like piperidine (B6355638) or pyrrolidine. Mannich reactions can also be employed to introduce aminomethyl groups at the C5 position.

Table 2: Examples of Selective Functionalization Reactions

| Position | Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|---|

| N3 | Acylation | Acyl chloride, Base | N-Acyl group |

| N3 | Alkylation | Alkyl halide, Base | N-Alkyl group |

| C5 (of thiazolidin-4-one) | Knoevenagel Condensation | Aldehyde, Weak Base | Exocyclic double bond with substituent |

| C5 (of thiazolidin-4-one) | Mannich Reaction | Formaldehyde, Amine | Aminomethyl group |

Multi-component Reaction Approaches for Complex Derivatives

Multi-component reactions (MCRs) have emerged as powerful tools for the efficient synthesis of complex molecules in a single step. Several MCRs have been developed for the synthesis of highly substituted thiazolidine derivatives.

One notable example is the three-component reaction of an amine, an aldehyde, and a thiol-containing compound. For instance, the reaction of valine (which provides the isobutyl group at the N3 position after decarboxylation and rearrangement), an aromatic aldehyde (which provides the C2 substituent), and mercaptoacetic acid (which provides the sulfur atom and the C4-carbonyl group) yields 2-aryl-3-isobutyl-thiazolidin-4-ones.

The Ugi and Passerini reactions are other powerful MCRs that can be adapted for the synthesis of complex thiazolidine-containing scaffolds. These reactions allow for the combination of four or three different starting materials, respectively, to generate highly diverse and complex molecular architectures in a convergent and atom-economical manner.

Advanced Synthetic Protocols and Catalysis in this compound Synthesis

Modern synthetic chemistry continually seeks to develop more efficient, selective, and environmentally benign methods for the construction of molecular targets. In the context of this compound synthesis, advanced protocols focus on achieving high levels of stereocontrol and minimizing the environmental impact of the chemical process.

Enantioselective Synthesis Pathways

The creation of a chiral center at the 2-position of the thiazolidine ring necessitates the use of asymmetric synthesis methodologies. While specific literature detailing the enantioselective synthesis of this compound is limited, the general approach involves the catalyzed condensation of isovaleraldehyde with cysteamine using a chiral catalyst. The catalyst orchestrates the approach of the reactants, leading to the preferential formation of one enantiomer over the other.

A variety of chiral catalysts could theoretically be employed for this transformation, drawing from established methods for the asymmetric synthesis of other 2-substituted thiazolidines and related heterocycles. These include chiral Brønsted acids, Lewis acids, and organocatalysts. The effectiveness of a given catalyst would depend on its ability to form a transient chiral complex with the reactants, thereby inducing stereoselectivity in the cyclization step.

The enantiomeric excess (ee), a measure of the purity of the desired enantiomer, is a critical parameter in evaluating the success of an enantioselective synthesis. High yields and high enantiomeric excesses are the primary goals.

Table 1: Illustrative Examples of Catalysts for Enantioselective Synthesis of 2-Alkylthiazolidines

| Catalyst Type | Specific Catalyst (Example) | Substrate 1 | Substrate 2 | Solvent | Yield (%) | Enantiomeric Excess (ee %) |

| Chiral Phosphoric Acid | (R)-TRIP | Isovaleraldehyde | Cysteamine | Toluene | 85 | 92 |

| Chiral Diamine | (S,S)-DPEN-derived catalyst | Isovaleraldehyde | Cysteamine | CH2Cl2 | 90 | 88 |

| Proline Derivative | (S)-Proline | Isovaleraldehyde | Cysteamine | DMSO | 78 | 85 |

Disclaimer: The data in this table is illustrative and based on typical results for the enantioselective synthesis of analogous 2-alkylthiazolidines. Specific experimental data for this compound was not available in the surveyed literature.

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental footprint of the manufacturing process. Key strategies include the use of non-toxic solvents, renewable starting materials, and energy-efficient reaction conditions. While specific research on the green synthesis of this compound is not extensively documented, general methodologies for the environmentally benign synthesis of thiazolidine derivatives can be applied.

Solvent-free reactions represent a significant advancement in green chemistry. sid.ir The direct condensation of isovaleraldehyde and cysteamine, either neat or in the presence of a solid-supported catalyst, can eliminate the need for potentially harmful organic solvents. sid.ir This approach not only simplifies the work-up procedure but also reduces waste generation.

Microwave and ultrasound-assisted synthesis are other powerful tools in green chemistry. pharmacyjournal.infonih.gov These techniques can significantly accelerate reaction rates, leading to shorter reaction times and often improved yields. pharmacyjournal.infonih.gov The localized heating and enhanced mass transfer provided by microwaves and the acoustic cavitation from ultrasound can promote the efficient formation of the thiazolidine ring. pharmacyjournal.infonih.gov

Table 2: Comparison of Synthetic Methods for 2-Alkylthiazolidines based on Green Chemistry Principles

| Method | Catalyst/Conditions | Solvent | Reaction Time | Yield (%) | Green Chemistry Advantage |

| Conventional Heating | p-Toluenesulfonic acid | Toluene | 12 h | 75 | - |

| Microwave Irradiation | Montmorillonite K-10 | None | 15 min | 92 | Solvent-free, reduced reaction time |

| Ultrasound Assistance | None | Water | 1 h | 88 | Use of water as a green solvent, energy efficient |

| Solvent-Free | None | None | 2 h | 90 | Elimination of solvent, simplified work-up |

Disclaimer: This table provides a comparative illustration of different synthetic conditions based on general findings for the synthesis of thiazolidine derivatives. Specific data for this compound under these conditions is not available in the cited literature.

Spectroscopic Analysis and Structural Elucidation of 2 Isobutylthiazolidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful analytical technique that provides comprehensive insight into the structure of 2-isobutylthiazolidine derivatives at the atomic level. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the chemical environment of protons and carbons, as well as their spatial relationships.

Proton NMR (¹H-NMR) spectroscopy is fundamental for identifying the various proton environments within the this compound molecule. The chemical shift (δ), signal multiplicity (splitting pattern), and integration of the signals provide a detailed map of the proton framework.

In a typical ¹H-NMR spectrum of this compound, distinct signals corresponding to the protons of the thiazolidine (B150603) ring and the isobutyl substituent are expected. The protons on the thiazolidine ring, specifically at the C2, C4, and C5 positions, exhibit characteristic chemical shifts. The proton at the C2 position, being adjacent to both a nitrogen and a sulfur atom, is expected to appear as a multiplet in the downfield region. The methylene (B1212753) protons at C4 and C5 will likely present as complex multiplets due to their diastereotopic nature and coupling with each other and with the N-H proton.

The isobutyl group protons will also show a characteristic pattern. The two methyl groups of the isobutyl moiety are expected to be equivalent, producing a doublet. The methine proton will appear as a multiplet due to coupling with the adjacent methyl and methylene protons. The methylene protons of the isobutyl group, adjacent to the C2 of the thiazolidine ring, will also resonate as a multiplet.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-H | Variable | Broad Singlet |

| H-2 (thiazolidine) | ~4.0 - 4.5 | Multiplet |

| H-4 (thiazolidine) | ~3.0 - 3.5 | Multiplet |

| H-5 (thiazolidine) | ~2.8 - 3.3 | Multiplet |

| -CH₂- (isobutyl) | ~1.5 - 2.0 | Multiplet |

| -CH- (isobutyl) | ~1.8 - 2.2 | Multiplet |

| -CH₃ (isobutyl) | ~0.9 - 1.1 | Doublet |

Note: These are predicted values and may vary depending on the solvent and specific derivative.

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C-NMR spectrum.

The carbon atom at the C2 position of the thiazolidine ring is expected to have the most downfield chemical shift among the ring carbons due to the influence of the adjacent nitrogen and sulfur atoms. The C4 and C5 carbons will appear at higher field strengths. The carbons of the isobutyl group will have chemical shifts typical for aliphatic carbons. The quaternary carbon of the isobutyl group will likely be the least shielded of the isobutyl carbons.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 (thiazolidine) | ~65 - 75 |

| C-4 (thiazolidine) | ~50 - 60 |

| C-5 (thiazolidine) | ~30 - 40 |

| -CH₂- (isobutyl) | ~45 - 55 |

| -CH- (isobutyl) | ~25 - 35 |

| -CH₃ (isobutyl) | ~20 - 25 |

Note: These are predicted values and may vary depending on the solvent and specific derivative.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity and conformation of this compound derivatives.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For instance, it would show correlations between the H-2 proton and the adjacent methylene protons of the isobutyl group, as well as couplings between the protons on the thiazolidine ring (H-4 and H-5). sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. columbia.edu This technique is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal for H-2 would show a cross-peak with the C-2 carbon signal. sdsu.edu

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound, as it can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₇H₁₅NS), HRMS would confirm the presence of one nitrogen and one sulfur atom based on the exact mass measurement.

In electron ionization mass spectrometry (EI-MS), the this compound molecule is ionized and fragmented. The resulting fragmentation pattern is a unique fingerprint of the molecule and provides valuable structural information. The mass spectrum of this compound is characterized by a molecular ion peak (M⁺) and several fragment ion peaks.

A plausible fragmentation pathway for this compound involves the initial cleavage of the isobutyl group. The loss of the isobutyl radical (C₄H₉•) from the molecular ion would result in a fragment ion corresponding to the thiazolidine ring. Another common fragmentation pathway for thiazolidines is the cleavage of the C-S and C-N bonds in the ring. The fragmentation of the isobutyl group itself can also lead to characteristic peaks.

Table 3: Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 145 | [C₇H₁₅NS]⁺ (Molecular Ion) |

| 102 | [M - C₃H₇]⁺ |

| 88 | [M - C₄H₉]⁺ |

| 57 | [C₄H₉]⁺ |

Data sourced from the NIST WebBook.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the molecular structure by probing the vibrations of covalent bonds. americanpharmaceuticalreview.com While both are vibrational methods, their selection rules differ; IR spectroscopy measures the absorption of infrared light by bonds with a changing dipole moment, whereas Raman spectroscopy measures the light scattered by bonds with a changing polarizability. americanpharmaceuticalreview.com For this compound derivatives, these techniques are invaluable for identifying the core thiazolidine structure and the appended isobutyl group.

In the Infrared (IR) spectrum of a this compound derivative, several key absorption bands are expected. The N-H stretching vibration of the secondary amine within the thiazolidine ring typically appears as a moderate band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the isobutyl group and the methylene groups in the ring are observed between 2850 and 3000 cm⁻¹. The C-H bending vibrations for these alkyl groups are found in the 1300-1500 cm⁻¹ range. docbrown.info A crucial region for identifying the thiazolidine ring is the fingerprint region (below 1500 cm⁻¹), which contains complex vibrations involving C-N, C-S, and C-C stretching and bending modes. docbrown.infonipne.ro The C-S stretching vibration, characteristic of the thiazolidine ring, is often weak and can be found in the 600-800 cm⁻¹ range.

Raman spectroscopy complements IR by providing information on non-polar bonds. The S-C and C-C bonds of the thiazolidine ring skeleton often produce distinct signals in the Raman spectrum. nih.gov The symmetric C-H stretching vibrations of the isobutyl group are also typically strong in Raman spectra. The combination of IR and Raman data allows for a comprehensive assignment of the vibrational modes of the molecule, confirming the presence of both the thiazolidine heterocycle and the isobutyl substituent. nipne.roaps.org

| Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | 3300-3500 | 3300-3500 | Medium (IR), Weak (Raman) |

| Alkyl C-H Stretch | 2850-3000 | 2850-3000 | Strong |

| CH₂ Scissoring | ~1465 | ~1465 | Medium |

| C-N Stretch | 1020-1250 | 1020-1250 | Medium |

| C-S Stretch | 600-800 | 600-800 | Weak-Medium |

Chromatographic Coupling Techniques for Analysis

To analyze complex mixtures or quantify trace amounts of this compound derivatives, spectroscopic methods are often coupled with chromatographic separation techniques. This approach enhances selectivity and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds and is widely used in metabolomics. visionpublisher.info this compound is sufficiently volatile to be analyzed directly by GC-MS. In a typical metabolomics workflow, an extract from a biological sample would be injected into the GC, where the compound is separated from other metabolites based on its boiling point and interaction with the stationary phase of the GC column. nih.gov

Following separation, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This high-energy ionization process causes the molecule to fragment in a reproducible pattern, creating a unique mass spectrum that serves as a chemical fingerprint. thermofisher.com For this compound (molecular weight: 145.27 g/mol ), the mass spectrum shows a molecular ion peak (M⁺) at m/z 145. The most abundant peak (base peak) is observed at m/z 102, which corresponds to the loss of the isobutyl side chain's propyl group (C₃H₇). Other significant fragments can be used to confirm the structure. The high resolving power of GC combined with the specificity of MS allows for the confident identification and semi-quantification of this compound in complex biological matrices. chromatographytoday.com

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Identity | Significance |

|---|---|---|

| 145 | [C₇H₁₅NS]⁺ (Molecular Ion) | Confirms molecular weight. |

| 102 | [M - C₃H₇]⁺ | Base Peak; loss of propyl from isobutyl group. |

| 88 | [M - C₄H₉]⁺ | Loss of the entire isobutyl group. |

| 61 | [CH₂CH₂S]⁺ or [CH₃N=CH₂]⁺ | Fragment of the thiazolidine ring. |

| 43 | [C₃H₇]⁺ | Propyl fragment from the isobutyl group. |

For less volatile or thermally unstable derivatives of this compound, or when analyzing complex aqueous samples, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. nih.gov LC separates compounds in the liquid phase, making it suitable for a wider range of molecules without the need for derivatization. nih.gov

In LC-MS analysis, the thiazolidine derivative is first separated on an LC column (e.g., a C18 reversed-phase column). The eluent from the column is then introduced into the mass spectrometer's ion source, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). These soft ionization techniques usually produce a protonated molecule [M+H]⁺, minimizing fragmentation and preserving molecular weight information. nih.gov

For highly sensitive and selective quantification, tandem mass spectrometry (MS/MS) is employed, often in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. nih.govmdpi.com In this approach, the first mass analyzer (Q1) is set to select the parent ion (e.g., the [M+H]⁺ of the this compound derivative). This selected ion is then fragmented in a collision cell (Q2), and a specific, characteristic fragment ion is monitored by the second mass analyzer (Q3). littlemsandsailing.com This process filters out background noise, allowing for precise quantification even at very low concentrations. The use of a stable isotope-labeled internal standard is crucial for achieving high accuracy and precision in quantification. nih.gov

Computational Chemistry and Molecular Modeling of 2 Isobutylthiazolidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the electronic properties and reactivity of 2-Isobutylthiazolidine. These methods, grounded in the principles of quantum mechanics, offer a detailed view of the molecule's behavior at the atomic and subatomic levels.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By focusing on the electron density, DFT calculations can predict a variety of chemical properties. For this compound, DFT studies would typically be employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

In computational studies of related thiazolidinone derivatives, DFT has been used to calculate key quantum chemical parameters. jmchemsci.comjmchemsci.com For instance, a smaller energy gap is associated with greater susceptibility to polarization and thus higher softness of the molecule. jmchemsci.com Reactivity descriptors such as electronegativity, chemical potential, hardness, and softness can be derived from the HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital, related to electron-donating ability. |

| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 | Indicator of chemical reactivity and kinetic stability. |

| Electronegativity (χ) | 3.85 | A measure of the ability of the molecule to attract electrons. |

| Chemical Hardness (η) | 2.65 | A measure of resistance to change in electron distribution. |

Note: The values in this table are illustrative and represent typical data that would be generated from DFT calculations.

Conformational Analysis and Stability Predictions

Conformational analysis of this compound is crucial for understanding its three-dimensional structure and the relative stabilities of its different spatial arrangements, or conformers. The isobutyl group attached at the second position of the thiazolidine (B150603) ring can adopt various orientations, leading to different conformers with distinct energy levels.

Computational methods, particularly DFT, are employed to perform a systematic search of the potential energy surface of the molecule to identify stable conformers. nih.gov For each conformer, the geometry is optimized to find the lowest energy structure, and the corresponding energy is calculated. The conformer with the lowest energy is the most stable and, therefore, the most likely to be observed under experimental conditions. The results of such an analysis can reveal the preferred orientation of the isobutyl group and the puckering of the thiazolidine ring.

Molecular Dynamics Simulations for Conformational Landscape and Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of the conformational landscape of this compound and its interactions with its environment over time. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of each atom, revealing how the molecule moves, flexes, and interacts with other molecules, such as solvents or biological macromolecules.

For this compound, MD simulations can be used to:

Explore the full range of accessible conformations and the transitions between them.

Study the stability of different conformers in various solvent environments.

Investigate the binding mode and affinity of this compound to a potential biological target, such as a protein receptor. nih.gov

In studies of other thiazolidine derivatives, MD simulations have been instrumental in assessing the stability of ligand-protein complexes, providing insights into the binding mechanisms that are crucial for drug design. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

Development of Predictive Models for Biological Activity

The development of a QSAR model for this compound and its analogues would involve several steps. First, a dataset of thiazolidine derivatives with known biological activities would be compiled. Then, for each molecule, a set of molecular descriptors would be calculated. These descriptors are numerical values that encode different aspects of the molecular structure, such as physicochemical properties (e.g., logP, molecular weight) and topological indices.

Using statistical methods like multiple linear regression, a mathematical equation is derived that correlates the molecular descriptors with the observed biological activity. derpharmachemica.com A robust QSAR model should have good predictive power, which is typically assessed through internal and external validation techniques. Such a model could then be used to predict the biological activity of new, untested thiazolidine derivatives, thereby guiding the synthesis of more potent compounds. QSAR studies on thiazolidine derivatives have been widely used to explore their potential in various therapeutic areas. researchgate.net

Identification of Key Molecular Descriptors Contributing to Activity

A significant outcome of QSAR modeling is the identification of the molecular descriptors that have the most substantial impact on the biological activity. derpharmachemica.com For instance, a QSAR study on antihyperglycemic thiazolidinedione derivatives revealed that connectivity parameters and lipophilicity (log P) were crucial for their activity. derpharmachemica.com By analyzing the coefficients of the descriptors in the QSAR equation, researchers can infer which structural features are beneficial or detrimental to the desired activity. This information is invaluable for the rational design of new molecules with improved biological profiles. For this compound, QSAR could help identify how modifications to the isobutyl group or the thiazolidine ring might enhance a specific biological effect.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Thiazolidinone |

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking studies are pivotal in identifying its potential biological targets and elucidating the specific interactions that govern its binding affinity. While specific molecular docking studies exclusively on this compound are not extensively documented in publicly available literature, the principles and findings from studies on analogous thiazolidine derivatives provide a strong framework for understanding its potential interactions.

Thiazolidine derivatives, in general, have been the subject of numerous molecular docking studies to explore their therapeutic potential. For instance, various thiazolidine-4-one derivatives have been docked against different protein targets to evaluate their antibacterial, antifungal, anticancer, and anti-inflammatory activities. These studies often reveal that the thiazolidine ring acts as a crucial scaffold, with substituents like the isobutyl group at the 2-position playing a significant role in modulating the binding affinity and selectivity towards specific receptors.

The primary interactions observed in these docking studies include hydrogen bonding, hydrophobic interactions, and van der Waals forces. For this compound, the nitrogen and sulfur atoms of the thiazolidine ring can act as hydrogen bond acceptors or donors, while the isobutyl group can engage in hydrophobic interactions with nonpolar residues in the binding pocket of a receptor.

Table 1: Potential Intermolecular Interactions of this compound in a Receptor Binding Site

| Interaction Type | Potential Participating Atoms/Groups of this compound |

| Hydrogen Bonding | Thiazolidine ring nitrogen (acceptor/donor), Sulfur (acceptor) |

| Hydrophobic Interactions | Isobutyl group |

| Van der Waals Forces | Entire molecule |

The insights gained from such docking studies are instrumental in the rational design of novel thiazolidine-based therapeutic agents with improved potency and selectivity. By understanding the key interactions at the atomic level, medicinal chemists can modify the structure of this compound to optimize its binding to a specific biological target.

Computational Approaches for Reaction Mechanism Elucidation

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering detailed information about transition states, intermediates, and reaction energy profiles. For this compound, computational approaches can be employed to elucidate its synthesis pathways and predict its reactivity.

The synthesis of thiazolidine derivatives often involves the cyclocondensation of a β-aminothiol with an aldehyde or ketone. In the case of this compound, this would typically involve the reaction of cysteamine (B1669678) with isovaleraldehyde (B47997). Density Functional Theory (DFT) is a commonly used computational method to study such reaction mechanisms. DFT calculations can determine the geometries of reactants, transition states, and products, as well as their corresponding energies.

A plausible reaction mechanism for the formation of this compound that can be investigated computationally involves the following steps:

Nucleophilic attack of the amino group of cysteamine on the carbonyl carbon of isovaleraldehyde to form a hemiaminal intermediate.

Dehydration of the hemiaminal to form a Schiff base (iminium ion).

Intramolecular nucleophilic attack of the thiol group on the imine carbon to form the five-membered thiazolidine ring.

Table 2: Key Steps in the Computational Elucidation of the this compound Synthesis Mechanism

| Reaction Step | Computational Focus | Expected Outcome |

| Hemiaminal Formation | Transition state search for the nucleophilic attack | Activation energy for the initial addition |

| Dehydration | Modeling of proton transfer and water elimination | Energy barrier for iminium ion formation |

| Cyclization | Locating the transition state for the intramolecular attack | Energetics of the ring-closing step |

By calculating the energy barriers for each step, computational studies can identify the rate-determining step of the reaction and provide insights into the factors that influence the reaction rate and yield. Furthermore, these computational models can predict the stereochemical outcome of the reaction, which is crucial for understanding the biological activity of the resulting enantiomers of this compound. These theoretical investigations are invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

Biological and Biochemical Research Applications of 2 Isobutylthiazolidine Derivatives

Modulation of Enzymatic Activities

Derivatives of the thiazolidine (B150603) scaffold have been a focal point in medicinal chemistry for their ability to interact with various enzymatic targets.

Aldehyde Dehydrogenase (ALDH) Activity Enhancement Research

Aldehyde dehydrogenases (ALDHs) are a group of enzymes crucial for detoxifying aldehydes. High ALDH activity is recognized as a marker for stem cells, including cancer stem cells. While activators of ALDH, such as Alda-1, have been identified to enhance the catalytic activity of specific isoforms like ALDH2, extensive research specifically documenting the role of 2-isobutylthiazolidine derivatives in the enhancement of ALDH activity is not prominently available in the current scientific literature. The primary focus of ALDH-related research has been on identifying stem cell populations and the effects of known inhibitors like diethylaminobenzaldehyde (DEAB). nih.govnih.gov

Histone Deacetylase (HDAC) Inhibition Studies

Histone deacetylases (HDACs) are enzymes that play a critical role in epigenetic regulation by removing acetyl groups from histones, which leads to chromatin condensation and gene silencing. nih.gov HDAC inhibitors have emerged as a promising class of anti-cancer agents. mdpi.com The development of HDAC inhibitors has explored various chemical scaffolds to target the zinc-containing active site of these enzymes. While compounds incorporating a thiazole ring have been investigated as potential HDAC inhibitors, specific studies focusing on this compound derivatives for HDAC inhibition are not widely reported. The research landscape is dominated by other classes of inhibitors, such as hydroxamic acids like Belinostat. mdpi.comresearchgate.net

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulation

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily and is a key regulator of glucose and lipid metabolism. nih.govnih.gov Thiazolidinediones (TZDs), which feature the thiazolidine-2,4-dione core structure, are a well-established class of PPARγ agonists used in the treatment of type 2 diabetes mellitus (T2DM). nih.gov These compounds improve insulin sensitivity by activating PPARγ. nih.govnih.gov

Research has focused on synthesizing novel TZD derivatives to optimize efficacy and minimize side effects associated with earlier drugs like rosiglitazone and pioglitazone. nih.govnih.gov Molecular docking studies help in understanding the binding interactions between these derivatives and the PPARγ ligand-binding domain. nih.govresearchsquare.com For instance, certain novel benzylidene thiazolidinedione derivatives have been identified as partial PPARγ agonists, which could offer a better safety profile. bohrium.com

Table 1: Research Findings on Thiazolidinedione Derivatives as PPARγ Agonists

| Compound | Target | Key Finding | Reference |

|---|---|---|---|

| Novel 2,4-thiazolidinedione derivatives (2a-j) | PPARγ | Compounds 2b, 2g, and 2h showed significant blood glucose-lowering effects in a dexamethasone-induced diabetic rat model, comparable to Pioglitazone. | researchsquare.com |

| Thiazolidinedione analogue (4g) | PPARγ | Demonstrated anti-hyperglycemic activity in mice and direct binding to the PPARγ ligand-binding domain with an IC50 of 1790 nM. | bohrium.com |

| Pioglitazone, Rosiglitazone | PPARγ | Established anti-hyperglycemic drugs that act by activating PPARs. | nih.gov |

Protein Tyrosine Phosphatase 1B (PTP1B) and Aldose Reductase 2 (ALR2) Targeting

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin signaling pathways, making it a prime target for the treatment of type 2 diabetes and obesity. researchgate.net Similarly, Aldose Reductase 2 (ALR2) is a key enzyme in the polyol pathway, which is implicated in the development of diabetic complications. nih.gov Therefore, the dual inhibition of PTP1B and ALR2 is considered a promising therapeutic strategy.

Thiazolidinedione derivatives have been investigated as inhibitors of these enzymes. Studies have identified specific 5-arylidene-4-oxothiazolidin-3-yl derivatives that exhibit potent, well-balanced inhibitory effects against both human ALR2 and PTP1B. mdpi.com For example, benzylidene-2,4-thiazolidinedione derivatives have been synthesized and shown to inhibit PTP1B with IC50 values in the low micromolar range. nih.gov Kinetic studies have helped elucidate the mechanism of inhibition, with some compounds acting as competitive or non-competitive inhibitors. researchgate.netmdpi.com

Table 2: Research on Thiazolidine Derivatives Targeting PTP1B and ALR2

| Compound Derivative | Target Enzyme(s) | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Benzylidene-2,4-thiazolidinedione (Compound 3e) | PTP1B | 5.0 µM | nih.gov |

| (4-oxo-5-{[3-(2-phenylethoxy)pheny]lmethylidene}-2-thioxothiazolidin-3-yl)acetic acid (2e) | ALR2 and PTP1B | Potent dual inhibitory effects | mdpi.com |

| 5-(Furan-2-ylmethylene)-2-(4-nitrophenylimino)thiazolidin-4-one (17) | PTP1B | Exhibited potency with a competitive type of inhibition. | researchgate.net |

Antimicrobial Research

The thiazolidine ring is considered a privileged structure in the development of new antimicrobial agents due to its presence in various compounds with significant biological activity.

Antibacterial Potency Investigations

The rise of antimicrobial resistance has necessitated the search for new antibacterial agents. Thiazolidine derivatives have shown considerable promise in this area. Research has demonstrated that different series of thiazolidinones possess potent antibacterial and antibiofilm activities, particularly against multidrug-resistant strains like Staphylococcus aureus (MRSA). nih.gov

Studies have evaluated series of thiazolidine-2,4-diones and 4-thioxo-thiazolidin-2-ones, identifying compounds with minimum inhibitory concentrations (MIC) in the low microgram per milliliter range. nih.gov For example, the derivative 5-(3,4-dichlorobenzylidene)-4-thioxothiazolidin-2-one was found to be highly active against Staph. aureus. nih.gov Other studies on 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones have also reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing greater potency than reference antibiotics like ampicillin and streptomycin. mdpi.com Structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the benzylidene and thiazolidine rings are crucial for antibacterial efficacy. mdpi.commdpi.com

Table 3: Antibacterial Activity of Thiazolidine Derivatives

| Compound Series/Derivative | Bacterial Strain(s) | Activity Range (MIC) | Key Finding | Reference |

|---|---|---|---|---|

| Thiazolidine-2,4-dione and 4-thioxo-thiazolidin-2-one derivatives (1a, 2a, 2b) | Multidrug-resistant Staphylococcus aureus | 1-32 µg/ml | Showed bactericidal effect and inhibited about 90% of biofilm formation. | nih.gov |

| 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones | Resistant strains (MRSA, E. coli, P. aeruginosa) | 29.8–433.5 µM | Most derivatives were more efficient than ampicillin and streptomycin. | mdpi.com |

| Benzothiazole based thiazolidinones | S. aureus, L. monocytogenes, P. aeruginosa, E. coli, S. typhimurium | 0.10–0.75 mg/mL | Activity depends on substituents on both the benzothiazole and benzene rings. | mdpi.com |

Antifungal and Antiviral Activity Assessments

Thiazolidine derivatives have been a focal point in the search for new antimicrobial agents due to their broad spectrum of activity.

Antifungal Activity:

Novel derivatives of Mycosidine, which are 3,5-substituted thiazolidine-2,4-diones, have demonstrated significant in vitro antifungal activity. nih.gov Certain synthesized compounds exhibit both fungistatic (inhibiting fungal growth) and fungicidal (killing fungal cells) effects. nih.gov Morphological changes in the cell wall of Candida yeast have been observed following treatment with these derivatives. nih.gov The mechanism of action for some of these compounds, like Mycosidine, is believed to be novel and may involve the disruption of glucose transport. nih.gov Mycosidine®, or (Z)-5-(4-chlorobenzylidene)-3-methoxycarbonyl-1,3-thiazolidine-2,4-dione, was approved for topical treatment of various tinea infections and candidiasis. nih.gov

Thiourea derivatives based on 2-thiophenecarboxylic acid have also shown promise, with some exhibiting potent inhibitory activity against Candida albicans and Candida glabrata. Specifically, an ortho-methylated derivative demonstrated notable efficacy against Candida auris biofilm growth and microbial adherence. mdpi.com

Antiviral Activity:

The development of new and effective antiviral drugs is a critical area of research, and thiazole derivatives have been investigated for their potential in this domain. nih.gov Patented research between 2014 and 2021 has highlighted the antiviral activities of various thiazole derivatives against a wide range of viruses. nih.gov These include influenza viruses, coronaviruses, herpes viruses, hepatitis B and C, bovine viral diarrhea virus, chikungunya virus, and human immunodeficiency viruses (HIV). nih.gov The bioactive molecules from these studies are considered valuable lead structures for the development of more potent and selective antiviral agents. nih.gov

Antitubercular Activity Studies

Tuberculosis (TB) remains a significant global health threat, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents. nih.gov Thiazolidinone and its derivatives have been a subject of interest in the search for novel anti-TB drugs.

A series of novel thiazolidinones were synthesized and evaluated for their in vitro antitubercular activity. researchgate.net In one study, two out of twelve synthesized compounds showed higher antitubercular activity than the standard drugs pyrazinamide and streptomycin. researchgate.net Six other compounds exhibited activity comparable to pyrazinamide and greater than streptomycin. researchgate.net

Another area of research has focused on 2-mercaptobenzothiazole derivatives as potential inhibitors of Mycobacterium tuberculosis (Mtb) type II NADH dehydrogenase (NDH-2), an essential enzyme in the mycobacterial respiratory pathway. Several synthesized compounds in this class were found to be active against Mtb H37Ra, M. bovis, and Mtb H37Rv mc2 6230, with some also showing bactericidal potential.

Furthermore, the incorporation of lipophilic moieties into the structure of existing anti-TB drugs like isoniazid has been explored to enhance their penetration into bacterial cells. nih.gov This has led to the development of isoniazid derivatives with greater lipophilicity as potential anti-TB agents. nih.gov

Table 1: Antitubercular Activity of Selected Thiazolidinone Derivatives

| Compound | Activity Compared to Pyrazinamide | Activity Compared to Streptomycin |

|---|---|---|

| 4f | Higher | Higher |

| 4i | Higher | Higher |

| 4b | Comparable | Greater |

| 4c | Comparable | Greater |

| 4e | Comparable | Greater |

| 4h | Comparable | Greater |

| 4k | Comparable | Greater |

| 4l | Comparable | Greater |

Anticancer Research Potential

Thiazolidine derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of pharmacological effects, including notable anticancer activity. researchgate.net

Antiproliferative Mechanisms of Action

The antiproliferative effects of thiazolidine derivatives are attributed to various mechanisms of action. One key mechanism is the inhibition of critical enzymes involved in cancer cell proliferation and survival. For instance, some derivatives act as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis, which is the formation of new blood vessels that tumors need to grow. nih.govplos.org By blocking VEGFR-2, these compounds can hinder tumor angiogenesis. nih.gov

Another important target for some thiazolidine derivatives is topoisomerase II (Topo II), an enzyme crucial for DNA replication and cell division. nih.gov Inhibition of Topo II can lead to DNA damage and ultimately cell death in rapidly dividing cancer cells. nih.gov Additionally, some benzothiazole derivatives have been identified as multikinase inhibitors, targeting several kinases involved in cancer cell signaling pathways. mdpi.com The antiproliferative activity of certain 2-substituted benzothiazoles has also been a focus of structure-activity relationship studies. nih.gov

Apoptosis Induction and Cell Division Inhibition Research

A significant aspect of the anticancer potential of this compound derivatives lies in their ability to induce apoptosis, or programmed cell death, and to inhibit cell division.

Research has shown that certain thiazolidine derivatives can trigger apoptosis in cancer cells. semanticscholar.org Flow cytometry analysis of benzothiazole-thiazolidine derivatives demonstrated their ability to induce apoptosis in C6 rat brain glioma cell lines. semanticscholar.org Similarly, novel 2-amino-5-benzylthiazole derivatives have been shown to induce apoptosis in human leukemia cells. ukrbiochemjournal.org These compounds were found to cause the cleavage of PARP1 and caspase 3, increase the levels of the pro-apoptotic protein Bim and the mitochondrion-specific endonuclease EndoG, and decrease the level of the anti-apoptotic protein Bcl-2. ukrbiochemjournal.org Furthermore, some thiazolidine-2,4-dione derivatives have been shown to significantly increase both early and late apoptosis in MCF-7 breast cancer cells. nih.gov

In addition to inducing apoptosis, these compounds can also inhibit cell division by arresting the cell cycle at specific phases. For example, some 2,5-substituted thiazolidinones have been found to induce apoptosis in A549 (lung carcinoma), U87 (glioblastoma), and IGR39 (melanoma) cells. researchgate.net Studies on novel thiazole derivatives have demonstrated their capacity to halt the cell cycle and trigger apoptosis in MCF-7 and HepG2 cancer cell lines. mdpi.com One particular compound induced cell cycle arrest at the G1/S phase and significantly increased the percentage of cells in the pre-G1 phase, indicative of apoptosis. mdpi.com

Selectivity in Cancerous vs. Healthy Cells

A crucial aspect of cancer chemotherapy is the ability of a drug to selectively target cancer cells while minimizing damage to healthy, non-cancerous cells. Research into this compound derivatives has shown promising results in this regard.

Several studies have highlighted the selective anticancer activity of certain thiazolidine derivatives. For instance, two benzothiazole-thiazolidine derivatives, 4a and 4d, were found to be more active against the C6 rat brain glioma cell line than against the NIH3T3 mouse embryo fibroblast cell line, indicating a degree of selectivity. semanticscholar.org Specifically, the IC50 values of these compounds against the cancer cell line were significantly lower than their IC50 values against the healthy cell line. semanticscholar.org

Another study on a novel thiazole derivative, DIPTH, demonstrated strong toxic activity with high selectivity towards liver cancer (HepG-2) and breast cancer (MCF-7) cells, while showing moderate cytotoxicity with low selectivity on colorectal cancer (HCT-116) and cervical cancer (Hela) cells. nih.gov The selectivity index (SI) of DIPTH for HepG-2 and MCF-7 cells was found to be higher than that of the conventional anticancer drug doxorubicin, suggesting it may be safer towards non-cancerous cells. nih.gov

Furthermore, a study on 2-phenylacrylonitrile derivatives identified a compound that exhibited better selective antiproliferative activities and specificities against HCT116 and BEL-7402 cancer cells compared to the positive control drug, taxol. nih.gov

Table 2: Selectivity of Thiazole Derivative (DIPTH) vs. Doxorubicin

| Cell Line | DIPTH Selectivity Index | Doxorubicin Selectivity Index |

|---|---|---|

| HepG-2 | 2.57 | 1.49 |

| MCF-7 | 2.04 | 1.61 |

| Hela | 1.22 | 1.21 |

| HCT-116 | 1.11 | 1.28 |

Anti-inflammatory and Analgesic Properties

Derivatives of thiazolidin-4-one have been investigated for their potential anti-inflammatory and analgesic properties. nih.govresearchgate.net Inflammation is a complex biological response to harmful stimuli, and it is often mediated by metabolites of arachidonic acid, which are produced by cyclooxygenase (COX) enzymes, COX-1 and COX-2. nih.gov Inhibition of COX-2 is associated with anti-inflammatory effects. nih.gov

Studies on synthesized thiazolidin-4-one derivatives have shown that some of these compounds exhibit significant anti-inflammatory, analgesic, and antipyretic (fever-reducing) activities. nih.govresearchgate.net In one study, several compounds demonstrated maximum inhibition of COX-2 activity without affecting COX-1 activity, which is a desirable characteristic for reducing the risk of gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net

The analgesic activity of these compounds has been demonstrated in various animal models. For example, in the acetic acid-induced writhing test in mice, some thiazolidin-4-one derivatives showed significant analgesic activity comparable to the standard drug nimesulide. researchgate.net Furthermore, certain thiazolidine-2,4-dione analogs have been shown to possess systemic anti-inflammatory and analgesic potentials in rodent models. thaiscience.info These effects are thought to be mediated through the reduction of mediators involved in the nociceptive (pain) response, particularly prostaglandins, via the inhibition of COX. thaiscience.info

Research on 2-arylpropionic acid pyrazolamides, which are molecular hybrids of NSAIDs, has also indicated their potential for treating pain associated with chronic inflammatory diseases. mdpi.com One such compound demonstrated remarkable analgesic activity in the late inflammatory phase of the formalin test in mice. mdpi.com

Antidiabetic Applications (Mechanistic Aspects)

Thiazolidinedione (TZD) derivatives, a class of compounds to which this compound derivatives belong, have been a cornerstone in the management of type 2 diabetes. Their primary mechanism of action revolves around the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor predominantly expressed in adipose tissue. researchgate.nettg.org.aunih.gov

Activation of PPAR-γ by TZD derivatives modulates the transcription of a multitude of genes involved in glucose and lipid metabolism. nih.gov This leads to an improvement in insulin sensitivity in key metabolic tissues such as adipose tissue, muscle, and the liver. nih.gov One of the key outcomes of PPAR-γ activation is the promotion of adipogenesis and the uptake of fatty acids into peripheral fat cells. tg.org.au This process, sometimes referred to as a "lipid-steal" phenomenon, reduces the levels of circulating free fatty acids, which are known to contribute to insulin resistance in muscle and liver. tg.org.au

Furthermore, TZD derivatives influence the secretion of various adipokines, which are hormones produced by fat cells. Notably, they increase the production of adiponectin, a hormone with insulin-sensitizing and anti-inflammatory properties. tg.org.au The multifaceted effects of PPAR-γ activation by thiazolidinedione derivatives are summarized in the table below.

| Mechanism | Effect | Outcome |

| PPAR-γ Activation | Alters transcription of genes involved in glucose and lipid metabolism. nih.gov | Improved insulin sensitivity. |

| Adipogenesis and Fatty Acid Uptake | Promotes the storage of fatty acids in peripheral adipose tissue. tg.org.au | Reduced circulating free fatty acids, leading to decreased insulin resistance in muscle and liver. |

| Adipokine Modulation | Increases the secretion of adiponectin. tg.org.au | Enhanced insulin sensitivity and anti-inflammatory effects. |

| Glucose Transporter Expression | Upregulates the expression of GLUT4. nih.gov | Increased glucose uptake into muscle and fat cells. |

It is important to note that the therapeutic effects of thiazolidinediones are dependent on the presence of insulin and are primarily aimed at improving the body's response to it, rather than increasing insulin secretion. tg.org.au

Reaction Kinetics and Mechanism Studies Involving 2 Isobutylthiazolidine

Elucidation of Reaction Pathways for 2-Isobutylthiazolidine Formation

While specific studies elucidating the reaction pathways for the formation of this compound are not readily found, the synthesis of 2-substituted thiazolidines generally proceeds through the condensation reaction of a β-amino-thiol with an aldehyde or ketone. In the case of this compound, the likely precursors are cysteamine (B1669678) (2-aminoethanethiol) and isobutyraldehyde.

The generally accepted mechanism for this type of reaction involves two main steps:

Imine Formation: The amine group of cysteamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of isobutyraldehyde. This is followed by the dehydration of the resulting hemiaminal intermediate to form a Schiff base, specifically an imine.

Intramolecular Cyclization: The thiol group of the cysteamine moiety then acts as an internal nucleophile, attacking the imine carbon. This intramolecular cyclization leads to the formation of the five-membered thiazolidine (B150603) ring.

This reaction is typically reversible and can be catalyzed by either acid or base. The position of the equilibrium is influenced by factors such as the concentration of reactants and the removal of water from the reaction mixture.

Plausible Reaction Pathway for this compound Formation

| Step | Reactants | Intermediate/Product | Description |

|---|---|---|---|

| 1 | Cysteamine + Isobutyraldehyde | Hemiaminal Intermediate | Nucleophilic attack of the amine on the carbonyl carbon. |

| 2 | Hemiaminal Intermediate | Imine (Schiff Base) | Dehydration to form a C=N double bond. |

Kinetic Studies of Derivatization and Interconversion Reactions

Detailed kinetic studies on the derivatization and interconversion reactions specifically involving this compound are not available in the reviewed scientific literature. Thiazolidine rings can undergo various reactions, including ring-opening and reactions at the nitrogen or sulfur atoms. The kinetics of these reactions would be influenced by factors such as the nature of the substituents, solvent, temperature, and the presence of catalysts. For instance, the thiazolidine ring can exist in equilibrium with the open-chain imine form, and the rate of this interconversion is pH-dependent. However, without specific experimental data for this compound, any discussion on reaction rates and mechanisms would be speculative.

Enzyme Kinetics Investigations with this compound Derivatives

There are no specific enzyme kinetics investigations focused on this compound derivatives found in the available scientific literature. Thiazolidine-containing compounds are present in some natural products and have been investigated for their biological activity, which would imply interactions with enzymes. However, kinetic data, such as Michaelis-Menten constants (K_m) or catalytic efficiencies (k_cat/K_m), for enzymes acting on or being inhibited by this compound derivatives have not been reported. Research in this area would be necessary to understand the potential biochemical roles and pharmacological properties of this specific compound and its derivatives.

Stability and Degradation Kinetics in Various Matrices

Specific studies on the stability and degradation kinetics of this compound in various matrices (e.g., aqueous solutions, biological fluids, environmental samples) are not documented in the scientific literature. The stability of a thiazolidine derivative is influenced by several factors, including pH, temperature, light, and the presence of oxidizing or reducing agents.

Generally, the thiazolidine ring is susceptible to hydrolysis, which would lead to the cleavage of the ring and the formation of the constituent amino-thiol and aldehyde. The rate of hydrolysis is typically pH-dependent.

Factors Potentially Affecting the Stability of this compound

| Factor | Potential Effect |

| pH | The thiazolidine ring stability is generally pH-dependent. Hydrolysis can be catalyzed by both acid and base, leading to ring opening. |

| Temperature | Higher temperatures would be expected to increase the rate of degradation reactions, following the principles of chemical kinetics. |

| Light (Photodegradation) | Exposure to light, particularly UV radiation, could potentially lead to the degradation of the molecule, although specific studies are lacking. |

| Oxidizing Agents | The sulfur atom in the thiazolidine ring could be susceptible to oxidation, which would alter the structure and properties of the compound. |

Without experimental data, it is not possible to provide specific degradation rate constants or half-lives for this compound under different conditions. Such studies would be essential for applications where the stability of the compound is a critical factor.

Future Perspectives in 2 Isobutylthiazolidine Research

Emerging Research Directions and Methodological Advances

Future research on 2-Isobutylthiazolidine is expected to focus on its fundamental chemistry and the development of more sophisticated analytical methods for its detection and quantification.

One of the primary areas of emerging research is the deeper exploration of the Maillard reaction, a key pathway in the formation of this compound during food processing. nih.govmdpi.com Understanding the intricate mechanisms and influencing parameters of this reaction can lead to better control over the formation of desirable flavor compounds in food products. mdpi.com Future studies will likely focus on identifying the specific precursors and intermediate products that lead to the synthesis of this compound, as well as the impact of processing conditions such as temperature and pH on its yield. youtube.com

Table 1: Emerging Research Areas and Methodological Needs for this compound

| Research Direction | Methodological Advances Needed | Potential Impact |

| Maillard Reaction Pathway Elucidation | Advanced Spectroscopic and Chromatographic Techniques | Enhanced control over flavor formation in processed foods. |

| Flavoromics and Sensory Analysis | High-Throughput Analytical Platforms and AI-driven Data Analysis | Deeper understanding of flavor perception and consumer preference. |

| Quantification in Complex Matrices | Development of Novel Biosensors and Biomarker Detection Methods | Improved quality control in the food industry. |

Potential for Novel Therapeutic Agents and Biochemical Probes

While the thiazolidine (B150603) ring is a core structure in various pharmacologically active compounds, including antimicrobial and anti-diabetic agents, this compound itself has not been a primary focus of therapeutic research. e3s-conferences.org However, the known biological activities of other thiazolidine derivatives suggest a potential avenue for future investigation into the therapeutic applications of this compound and its related compounds. e3s-conferences.orgnih.gov

Future research could explore the synthesis of novel derivatives of this compound to evaluate their biological activities. By modifying the isobutyl group or other parts of the molecule, it may be possible to develop new compounds with therapeutic potential. The extensive research on thiazolidinediones as anti-diabetic agents provides a roadmap for how the thiazolidine scaffold can be leveraged for drug development. nih.gov

The development of this compound-based biochemical probes represents another promising area of research. Fluorescent probes are invaluable tools for detecting and imaging disease-associated biomarkers. researchgate.netnih.gov Given the presence of a reactive nitrogen and sulfur within the thiazolidine ring, it may be possible to design and synthesize fluorescent probes based on the this compound structure. Such probes could potentially be used to monitor specific biochemical processes or to identify the presence of particular biomarkers in living systems. nih.gov For instance, probes could be designed to investigate the Maillard reaction in real-time or to detect volatile organic compounds associated with certain diseases.

Interdisciplinary Research Opportunities and Translational Studies

The role of this compound as a key flavor compound creates numerous opportunities for interdisciplinary research and translational studies, particularly at the intersection of food science, agriculture, and consumer science.

In agriculture, a deeper understanding of the biochemical pathways that produce this compound in plants like tomatoes could inform breeding programs aimed at enhancing flavor. By identifying the genetic and environmental factors that influence its formation, it may be possible to cultivate crops with improved sensory characteristics. This would involve collaboration between plant biochemists, geneticists, and agricultural scientists.

In the food industry, translational research could focus on optimizing processing techniques to maximize the formation of desirable flavor compounds like this compound. This could lead to the development of new food products with enhanced flavor profiles. Furthermore, there is potential for the industrial-scale synthesis and use of this compound as a natural flavoring agent.

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing 2-Isobutylthiazolidine via non-enzymatic condensation reactions?

- Methodological Answer : The synthesis of thiazolidine derivatives like this compound typically involves the reaction of aminothiols (e.g., cysteine analogs) with aldehydes under aqueous conditions. Key parameters include:

- pH control : Maintain mildly acidic to neutral conditions (pH 5–7) to optimize nucleophilic attack and cyclization .

- Temperature : Reactions are often conducted at 25–40°C to balance reaction rate and product stability.

- Stoichiometry : Use a 1:1 molar ratio of aminothiol to aldehyde to minimize side products.

- Characterization : Confirm product identity via -NMR (thiazolidine ring protons at δ 3.5–4.5 ppm) and LC-MS for molecular ion verification .

Q. How should researchers document experimental protocols for synthesizing and characterizing this compound to ensure reproducibility?

- Methodological Answer : Follow standardized reporting guidelines:

- Experimental Section : Include detailed synthesis steps (reagents, solvents, reaction times), purification methods (e.g., column chromatography), and spectroscopic data. Limit main-text characterization to 2–3 key compounds; additional data should be in supplementary materials .

- Purity Verification : Report HPLC purity (>95%) and elemental analysis (C, H, N, S) for novel derivatives .

- Safety Protocols : Specify glovebox use, fume hood compliance, and waste disposal methods per institutional guidelines .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested per EN 374), lab coats, and safety goggles. Avoid latex gloves due to potential permeability .

- Ventilation : Use chemical fume hoods for weighing and reactions to prevent inhalation exposure.

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Apply systematic review frameworks:

- Scoping Review : Map existing studies using databases like Web of Science and SciFinder, filtering by assay type (e.g., enzymatic vs. cellular) and compound purity .

- Data Harmonization : Normalize activity data (e.g., IC) using standardized units and control baselines. Address variability via meta-regression (e.g., pH, solvent effects) .

- Experimental Replication : Reproduce conflicting studies under controlled conditions, validating assay protocols (e.g., enzyme lot consistency) .

Q. What computational strategies are effective for predicting this compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in target proteins (e.g., cysteine proteases). Validate with MD simulations (100 ns trajectories) to assess stability .

- QSAR Modeling : Derive descriptors (logP, polar surface area) from ChemAxon or MOE to correlate structural features with activity trends .

- Data Integration : Cross-reference computational predictions with experimental SAR data to identify outliers and refine models .

Q. How should researchers design experiments to evaluate the long-term stability of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months (ICH Q1A guidelines). Monitor degradation via HPLC and identify byproducts (e.g., oxidation products) .

- Light Sensitivity : Conduct photostability studies (ICH Q1B) using controlled UV/visible light exposure.

- Statistical Analysis : Apply Arrhenius kinetics to extrapolate shelf life at 25°C .

Methodological Frameworks for Research Design

- Research Question Formulation : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For example:

"Does this compound exhibit pH-dependent stability in physiological buffers?"

- Literature Synthesis : Conduct scoping reviews to identify mechanistic gaps (e.g., thiazolidine ring-opening kinetics) using PRISMA-ScR guidelines .

- Ethical Compliance : Document chemical disposal protocols and institutional review board approvals for biological testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.